Molecular Properties & Characterization of Prochlorperazine Mesilate
Molecular Properties & Characterization of Prochlorperazine Mesilate
Technical Guide for Drug Development Scientists
Part 1: Executive Summary
Prochlorperazine mesilate (2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine dimethanesulfonate) represents a critical class of phenothiazine derivatives utilized primarily for its potent antiemetic and antipsychotic properties. Unlike its maleate counterpart, the mesilate salt offers superior aqueous solubility, making it the preferred form for parenteral formulations.
This guide analyzes the molecular behavior of prochlorperazine mesilate, focusing on its stability profile, receptor binding kinetics, and the rigorous analytical methodologies required for its characterization. We address the specific challenges of phenothiazine oxidation and photolysis, providing actionable protocols for stability-indicating assays.
Part 2: Molecular Architecture & Physicochemical Profile
The efficacy and formulation stability of prochlorperazine mesilate are dictated by its tricyclic phenothiazine core and the ionization state of its piperazine side chain.
Structural Specifications
The molecule consists of a lipophilic tricyclic system (phenothiazine) with an electron-withdrawing chlorine atom at the C2 position. This substituent increases asymmetry and enhances dopamine D2 receptor affinity compared to non-chlorinated analogs (e.g., promazine). The side chain contains a basic piperazine ring, which is the primary site of protonation in the mesilate salt.
Physicochemical Data Table
| Property | Value / Characteristic | Relevance to Development |
| IUPAC Name | 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine; dimethanesulfonate | Chemical Identity |
| Molecular Formula | C₂₀H₂₄ClN₃S[1][2][3] · 2(CH₃SO₃H) | Salt Stoichiometry (1:2) |
| Molecular Weight | 566.2 g/mol (Salt); 373.9 g/mol (Base) | Dose calculation |
| Solubility (Water) | > 100 mg/mL (Very Soluble) | Parenteral formulation suitability |
| Solubility (Ethanol) | Sparingly soluble | Cosolvent selection |
| pKa (Piperazine N) | 8.1 – 8.4 | Ionization at physiological pH |
| pKa (Phenothiazine N) | ~3.9 | Very weak base; largely unprotonated at pH 7.4 |
| LogP (Octanol/Water) | 4.9 (Base form) | High lipophilicity; crosses BBB |
| Hygroscopicity | Moderate to High | Requires humidity control in solid state |
| Melting Point | ~234°C (Decomposes) | Thermal analysis (DSC) reference |
Part 3: Pharmacodynamic Mechanisms (Signaling Pathways)
Prochlorperazine exerts its therapeutic effect primarily through the antagonism of Dopamine D2 receptors in the Chemoreceptor Trigger Zone (CTZ).
Mechanism of Action: D2 Receptor Blockade
Under normal conditions, dopamine binds to D2 receptors (G_i/o-coupled), leading to the inhibition of adenylyl cyclase and a decrease in cAMP. This signaling cascade in the CTZ triggers the vomiting reflex. Prochlorperazine competitively binds to the D2 receptor, preventing G-protein activation and stabilizing the receptor in an inactive state.
Visualization: D2 Signaling Blockade
The following diagram illustrates the interruption of the dopaminergic signaling cascade by prochlorperazine.
Figure 1: Competitive antagonism of Prochlorperazine at the D2 receptor prevents Gi/o-mediated inhibition of Adenylyl Cyclase, thereby modulating downstream physiological responses.
Part 4: Stability & Degradation Science
The phenothiazine ring is electronically rich, making it highly susceptible to oxidative attack and photolytic degradation. Understanding these pathways is critical for formulation and packaging.
Photolytic Degradation
Upon exposure to UV light, prochlorperazine undergoes a radical-mediated dechlorination and oxidation.
-
Primary Pathway: Formation of the prochlorperazine sulfoxide .
-
Secondary Pathway: Loss of the chlorine atom (dechlorination) leading to the formation of promazine analogs or ring contraction to carbazole derivatives.
-
Visual Indicator: Solutions turn from colorless/pale yellow to pink or reddish-brown upon degradation.
Oxidative Degradation
Even in the absence of light, atmospheric oxygen can oxidize the sulfur atom in the phenothiazine ring to a sulfoxide (
Visualization: Degradation Logic Flow
Figure 2: Primary degradation pathways of Prochlorperazine Mesilate under environmental stress.
Part 5: Experimental Protocol
Stability-Indicating HPLC Method Validation
Objective: To validate a Reverse-Phase HPLC method capable of separating prochlorperazine from its known degradants (sulfoxide, N-oxide) in a parenteral formulation.
Rationale: Standard UV assays are insufficient because degradation products often possess similar chromophores. An ion-pairing or buffered RP-HPLC method is required to manage the peak shape of the basic piperazine moiety.
5.1 Chromatographic Conditions
-
Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18 or Inertsil ODS-3).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV-Vis / PDA at 254 nm (optimal for phenothiazine core).
-
Temperature: 25°C.
-
Injection Volume: 20 µL.
5.2 Step-by-Step Validation Workflow
-
System Suitability Preparation:
-
Dissolve Prochlorperazine Mesilate Reference Standard (RS) in Mobile Phase to a concentration of 0.1 mg/mL.
-
Self-Validation Check: The tailing factor (
) must be . If , add 5 mM triethylamine or increase buffer ionic strength to suppress silanol interactions.
-
-
Forced Degradation (Specificity Check):
-
Acid Stress: Mix 5 mL sample + 5 mL 0.1 N HCl. Heat at 60°C for 2 hours. Neutralize.
-
Oxidative Stress: Mix 5 mL sample + 1 mL 3%
. Stand at RT for 1 hour. -
Photolytic Stress:[5][6] Expose sample to 1.2 million lux-hours (ICH Q1B conditions).
-
Analysis: Inject stressed samples. Verify that the degradation peaks (usually eluting before the main peak due to increased polarity of sulfoxides) are resolved (
) from the active drug.
-
-
Linearity & Range:
-
Prepare 5 concentrations ranging from 50% to 150% of the target assay concentration (e.g., 25, 50, 75, 100, 125 µg/mL).
-
Plot Peak Area vs. Concentration.
must be .[5]
-
-
Robustness Testing:
-
Deliberately vary pH (± 0.2 units) and Flow Rate (± 0.1 mL/min).
-
Success Criteria: Retention time (
) may shift, but resolution between critical pairs must remain .
-
5.3 Data Analysis & Calculation
Calculate the assay percentage using the external standard method:
Where:
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 125791, Prochlorperazine Mesilate. Retrieved from [Link]
-
Lew, A., Gao, Q., & Takahashi, L. (2011). Analysis and Identification of Prochlorperazine Impurities and Forced Degradation Products Using a Stability-Indicating HPLC Method.[6] Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link][7]
-
Deranged Physiology. Pharmacology of Prochlorperazine: Pharmacokinetics and Dynamics. Retrieved from [Link]
-
Moore, D. E. (1998). Photosensitization by drugs: Photolysis of some chlorine-containing drugs. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. Prochlorperazine [webbook.nist.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Prochlorperazine mesylate | C22H32ClN3O6S3 | CID 25137875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. japtronline.com [japtronline.com]
- 8. ijcrt.org [ijcrt.org]
